Carnitine hydrochloride
Overview
Description
L-Carnitine hydrochloride is a highly polar zwitterionic compound that plays a crucial role in the mitochondrial β-oxidation pathway. It is primarily involved in the transport of long-chain fatty acyl-CoAs into the mitochondria for degradation by β-oxidation. This compound is widely recognized for its role in energy metabolism and is used in various scientific and medical applications .
Mechanism of Action
DL-Carnitine hydrochloride, also known as Carnitine hydrochloride, is a chemical compound with the formula C7H16ClNO3 . It plays a crucial role in various biological functions, particularly in lipid metabolism .
Target of Action
The primary target of DL-Carnitine hydrochloride is the transport of fatty acids into the mitochondria for subsequent β-oxidation . It is also used therapeutically to stimulate gastric and pancreatic secretions and in the treatment of hyperlipoproteinemias .
Mode of Action
DL-Carnitine hydrochloride interacts with its targets by enzymatically converting it into glycine betaine (GB) when grown under certain conditions . This conversion process is facilitated by three enzymes: L-carnitine dehydrogenase, BKACE, and betainyl-CoA thiolase .
Biochemical Pathways
DL-Carnitine hydrochloride affects the biochemical pathway involved in the metabolism of fatty acids. It is involved in the transport of fatty acids into the mitochondria, where they undergo β-oxidation . This process results in the esterification of L-carnitine to form acylcarnitine derivatives .
Pharmacokinetics
The homeostasis of carnitine is multifaceted with concentrations achieved and maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption .
Result of Action
The result of DL-Carnitine hydrochloride’s action is the stimulation of gastric and pancreatic secretions and the treatment of hyperlipoproteinemias . It also plays a crucial role in the removal of excess acyl groups from the body and the modulation of intracellular coenzyme A (CoA) homeostasis .
Action Environment
The action of DL-Carnitine hydrochloride can be influenced by environmental factors such as temperature and salinity. For instance, when grown at 37 °C under salt-stress conditions, the strain utilized carnitine as an osmoprotectant . When grown at low and high temperature, both carnitine and its metabolic intermediate GB were simultaneously accumulated intracellularly, serving as cryoprotectants and thermoprotectants .
Biochemical Analysis
Biochemical Properties
Carnitine hydrochloride is involved in the metabolism of fatty acids. It transports long-chain fatty acids from the cytosol into mitochondria to be oxidized for free energy production . It also participates in removing products of metabolism from cells . This compound shifts glucose metabolism from glycolysis to glycogen storage and enhances the transport of long-chain fatty acids into the mitochondria where they are oxidized for energy production .
Cellular Effects
This compound has been observed to promote expression and transfer to the membranes of B-50 protein, a protein known to be involved in neuronal development, neurogenesis, neuroplasticity, and neurotransmission . It has also been noted to induce an increase of fasting plasma trimethylamine-N-oxide (TMAO) levels, which was not associated with modification of determined inflammatory nor oxidative stress markers .
Molecular Mechanism
This compound exerts its effects at the molecular level by facilitating the transport of fatty acids into the mitochondrial matrix for their conversion in energy, via β-oxidation process . It also regulates pyruvate dehydrogenase activity by the reaction with acetyl-CoA and maintaining the acetyl-CoA/CoA ratio in the cell .
Temporal Effects in Laboratory Settings
The effects of this compound supplementation on inflammation, oxidative stress, and clinical parameters in critically ill septic patients were studied. A randomized double-blinded controlled trial was conducted, and it was found that this compound ameliorated inflammation, enhanced antioxidant defense, reduced mortality, and improved some clinical outcomes in critically ill patients with sepsis .
Dosage Effects in Animal Models
In animal species, the additives this compound appear to have a wide margin of safety (> 10) at the levels typically used in feed (10–50 mg/kg feed) .
Metabolic Pathways
This compound is involved in the transport of long-chain fatty acids into the mitochondrial matrix for their conversion in energy, via β-oxidation process . It also plays an important role in the regulation of metabolic pathways involved in skeletal muscle protein balance: proteolysis and protein synthesis .
Transport and Distribution
The absorption of this compound after oral administration occurs partly via carrier-mediated transport and partly by passive diffusion . After oral doses of 1–6g, the absolute bioavailability is 5–18%. In contrast, the bioavailability of dietary this compound may be as high as 75% .
Subcellular Localization
This compound is located in the inner mitochondrial membrane where it plays the role of providing mitochondria with fatty acids as fuel for the β-oxidation pathway . This represents an essential component for energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Carnitine hydrochloride can be synthesized through several methods, including chemical synthesis and biotechnological approaches. One common synthetic route involves the reaction of ®-3-hydroxy-4-trimethylammoniumbutanoate with hydrochloric acid. The reaction conditions typically include:
Temperature: 0-5°C
Solvent: Water or ethanol
Catalyst: None required
Reaction Time: 2-3 hours
Industrial Production Methods
Industrial production of L-Carnitine hydrochloride often employs biotechnological methods due to their efficiency and cost-effectiveness. These methods include:
Fermentation: Utilizing microorganisms such as Escherichia coli or Candida tropicalis to produce L-Carnitine from precursor molecules.
Enzymatic Conversion: Using enzymes like carnitine dehydrogenase to convert precursors into L-Carnitine.
Chemical Synthesis: Large-scale chemical synthesis involving the reaction of trimethylamine with ®-3-chloro-2-hydroxypropionic acid followed by hydrochloric acid treatment.
Chemical Reactions Analysis
Types of Reactions
L-Carnitine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form carnitine aldehyde.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Reacts with halides to form different carnitine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Carnitine aldehyde.
Reduction: Reduced carnitine derivatives.
Substitution: Various carnitine esters and amides.
Scientific Research Applications
L-Carnitine hydrochloride is extensively used in scientific research across multiple fields:
Chemistry: As a reagent in organic synthesis and a standard in analytical chemistry.
Biology: Studied for its role in cellular metabolism and mitochondrial function.
Medicine: Used in the treatment of carnitine deficiency, heart disease, and certain metabolic disorders.
Industry: Incorporated into dietary supplements, energy drinks, and weight loss products.
Comparison with Similar Compounds
Similar Compounds
Acetyl-L-carnitine: An acetylated form of L-Carnitine with enhanced bioavailability and neuroprotective properties.
Propionyl-L-carnitine: A propionylated form used for cardiovascular health.
L-Carnitine tartrate: A salt form used in dietary supplements for improved stability and absorption.
Uniqueness
L-Carnitine hydrochloride is unique due to its high polarity and zwitterionic nature, which enhances its solubility and bioavailability. Unlike its derivatives, it is primarily used for its role in fatty acid metabolism and energy production .
Properties
IUPAC Name |
3-hydroxy-4-(trimethylazaniumyl)butanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXCENBLGFBQJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045850 | |
Record name | Carnitine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
461-05-2, 56-99-5 | |
Record name | Carnitine chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=461-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carnitine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-carnitine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.646 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Carnitine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.277 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARNITINE CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F64264D63N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Q1: What is the primary function of carnitine in the body?
A1: Carnitine plays a crucial role in fatty acid metabolism. It acts as a carrier molecule, transporting long-chain fatty acids across the mitochondrial membrane, enabling their breakdown (beta-oxidation) and subsequent energy production. [] [https://www.semanticscholar.org/paper/5f0e804c1d32e63a7aade2a4598e3ee4a47d7aa5]
Q2: What is the molecular formula and weight of carnitine hydrochloride?
A3: The molecular formula of this compound is C7H16NO3Cl, and its molecular weight is 197.67 g/mol. [] [https://www.semanticscholar.org/paper/3e207d0cd6ee57400743e6e0e9f4dde103430c66]
Q3: Does the structure of this compound provide insights into its biological activity?
A4: X-ray diffraction studies revealed that this compound exists in a trans-zigzag configuration. Although structurally different from known muscarinic agents, it still exhibits muscarinic activity, suggesting the presence of distinct receptor binding sites. [] [https://www.semanticscholar.org/paper/39dbb2370cee03f02550c86cd9e075b10a5a8fe1]
Q4: What is unique about the spectroscopic behavior of this compound?
A5: Secondary ion mass spectrometry (SIMS) analysis reveals that solid-state this compound undergoes ion-beam-induced intermolecular methyl transfer reactions, resulting in a prominent peak at m/z 176 corresponding to (CH3)3N+ CH2CH(OH)CH2COOCH3 ions. Interestingly, this reaction is suppressed upon dissolving the compound, suggesting an intermolecular mechanism in the solid state. [] [https://www.semanticscholar.org/paper/78bd4b1005a1c8cc77af09d00f4326871e3178e4]
Q5: What factors influence the stability of this compound?
A6: The stability of this compound can be influenced by factors such as temperature, pH, and exposure to light and oxygen. Researchers are actively exploring different formulation strategies to enhance its stability and bioavailability. [] [https://www.semanticscholar.org/paper/3221375c9d924e124bfef67b6ce4fac2ac369932]
Q6: How is L-carnitine, the biologically active enantiomer, metabolized and excreted in the body?
A7: Following intravenous administration of DL-carnitine hydrochloride, L-carnitine is primarily eliminated through renal excretion. Approximately 80% of the administered dose is recovered in urine within 24 hours. [] [https://www.semanticscholar.org/paper/19a189e614c9db69cd3d9602ae597b922e4d0cb3]
Q7: Does the route of administration affect the pharmacokinetic profile of L-carnitine?
A8: The pharmacokinetics of L-carnitine can be influenced by the route of administration. For instance, oral administration may result in different absorption and bioavailability compared to intravenous infusion. [] [https://www.semanticscholar.org/paper/19a189e614c9db69cd3d9602ae597b922e4d0cb3]
Q8: What analytical techniques are commonly employed for the quantification of this compound in pharmaceutical preparations?
A9: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely utilized technique for determining this compound content in pharmaceutical formulations. Various methods have been developed to ensure accurate and reliable quantification. [] [https://www.semanticscholar.org/paper/3659f9c16081a1cf4306c4f4d96897fb10c24595], [] [https://www.semanticscholar.org/paper/565d6ac3ec8798a7fe34fa922b88495bee6663b8]
Q9: How do researchers ensure the quality and consistency of this compound during its production and distribution?
A10: Stringent quality control measures are implemented throughout the manufacturing process of this compound to ensure its purity, potency, and stability. This involves rigorous testing and adherence to established quality standards. [] [https://www.semanticscholar.org/paper/19a189e614c9db69cd3d9602ae597b922e4d0cb3]
Q10: Are there potential therapeutic applications for this compound?
A11: Research suggests potential benefits of this compound in conditions like peripheral artery disease, but further investigations are needed to establish its efficacy and safety profile. [] [https://www.semanticscholar.org/paper/603db7977f38b87855a7be15c1eb0e88fc210c0d]
Q11: Can DL-carnitine hydrochloride be used as a source of L-carnitine in animal feed?
A12: Studies on Nile tilapia suggest that supplementing plant-based diets with DL-carnitine can be as effective as using pure L-carnitine in terms of influencing muscle lipid composition. This highlights its potential as an alternative source of L-carnitine in aquaculture. [] [https://www.semanticscholar.org/paper/12438ce71fb203d4f73b5be4da36efad93221454]
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